Cas no 23602-65-5 (3,5,6-Trichlorosalicylaldehyde)
3,5,6-Trichlorosalicylaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 2,3,5-trichloro-6-hydroxy-
- 2,3,5-trichloro-6-hydroxybenzaldehyde
- 3,5,6-Trichlorosalicylaldehyde
- EN300-1276909
- 1-Propylnonyl cyclopropanecarboxylate
- RYRVYDUIKGEEDW-UHFFFAOYSA-N
- 2,3,5-Trichloro-6-hydroxybenzaldehyde (ACI); Salicylaldehyde, 3,5,6-trichloro- (8CI); 2-Hydroxy-3,5,6-trichlorobenzaldehyde; 3,5,6-Trichloro-2-hydroxybenzaldehyde; 3,5,6-Trichlorosalicylaldehyde
- SCHEMBL3965313
- DTXSID40336012
- AKOS011668064
- 2,3,5-Trichloro-6-hydroxy-benzaldehyde
- CHEMBL273382
- Benzaldehyde, 3,5,6-trichloro-2-hydroxy
- 23602-65-5
-
- Inchi: 1S/C7H3Cl3O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H
- InChI Key: RYRVYDUIKGEEDW-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(=C1C=O)O)Cl)Cl
Computed Properties
- Exact Mass: 223.91999
- Monoisotopic Mass: 223.919862g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
3,5,6-Trichlorosalicylaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T774370-2.5g |
3,5,6-Trichlorosalicylaldehyde |
23602-65-5 | 2.5g |
$ 160.00 | 2022-06-02 | ||
| TRC | T774370-25g |
3,5,6-Trichlorosalicylaldehyde |
23602-65-5 | 25g |
$ 1270.00 | 2022-06-02 | ||
| TRC | T774370-2500mg |
3,5,6-Trichlorosalicylaldehyde |
23602-65-5 | 2500mg |
$196.00 | 2023-05-17 | ||
| TRC | T774370-25000mg |
3,5,6-Trichlorosalicylaldehyde |
23602-65-5 | 25g |
$1533.00 | 2023-05-17 | ||
| Enamine | EN300-1276909-0.05g |
2,3,5-trichloro-6-hydroxybenzaldehyde |
23602-65-5 | 0.05g |
$612.0 | 2023-05-23 | ||
| Enamine | EN300-1276909-0.1g |
2,3,5-trichloro-6-hydroxybenzaldehyde |
23602-65-5 | 0.1g |
$640.0 | 2023-05-23 | ||
| Enamine | EN300-1276909-0.25g |
2,3,5-trichloro-6-hydroxybenzaldehyde |
23602-65-5 | 0.25g |
$670.0 | 2023-05-23 | ||
| Enamine | EN300-1276909-0.5g |
2,3,5-trichloro-6-hydroxybenzaldehyde |
23602-65-5 | 0.5g |
$699.0 | 2023-05-23 | ||
| Enamine | EN300-1276909-1.0g |
2,3,5-trichloro-6-hydroxybenzaldehyde |
23602-65-5 | 1g |
$728.0 | 2023-05-23 | ||
| Enamine | EN300-1276909-2.5g |
2,3,5-trichloro-6-hydroxybenzaldehyde |
23602-65-5 | 2.5g |
$1428.0 | 2023-05-23 |
3,5,6-Trichlorosalicylaldehyde Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3,5,6-Trichlorosalicylaldehyde
Compound CAS No. 23602-65-5: Benzaldehyde, 2,3,5-Trichloro-6-Hydroxy
Benzaldehyde, 2,3,5-trichloro-6-hydroxy (CAS No. 23602-65-5) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzaldehyde backbone substituted with three chlorine atoms at positions 2, 3, and 5, along with a hydroxyl group at position 6. The combination of these substituents imparts distinctive chemical and physical properties to the molecule.
The synthesis of Benzaldehyde, 2,3,5-trichloro-6-hydroxy involves a series of carefully controlled reactions that ensure the precise placement of substituents on the aromatic ring. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels for this compound. For instance, studies published in the Journal of Organic Chemistry have demonstrated the use of catalytic cross-coupling reactions to streamline the synthesis process while maintaining the integrity of the molecule's functional groups.
One of the most promising applications of Benzaldehyde, 2,3,5-trichloro-6-hydroxy lies in its potential as a precursor for advanced pharmaceutical compounds. The hydroxyl group at position 6 serves as a reactive site for further functionalization, enabling the creation of bioactive molecules with tailored pharmacological properties. Researchers at leading institutions such as Stanford University and the Massachusetts Institute of Technology (MIT) have explored its role in drug design, particularly in the development of anti-inflammatory and anti-cancer agents.
In addition to its pharmaceutical applications, Benzaldehyde, 2,3,5-trichloro-6-hydroxy has shown remarkable potential in materials science. Its aromatic structure and substituent arrangement make it an ideal candidate for use in organic electronics. Recent studies published in Nature Materials highlight its ability to form stable π-conjugated systems when incorporated into polymer frameworks. This property could pave the way for its use in next-generation flexible electronics and optoelectronic devices.
The environmental impact of Benzaldehyde, 2,3,5-trichloro-6-hydroxy has also been a subject of recent research interest. Scientists at the University of California have investigated its biodegradation pathways under various environmental conditions. Their findings suggest that while the compound exhibits moderate persistence in aqueous environments due to its chlorinated substituents, it can be effectively degraded by certain microbial communities under controlled conditions.
From a safety standpoint,Benzaldehyde derivatives are generally considered safe when handled according to standard laboratory protocols. However, prolonged exposure to concentrated solutions or vapors may cause irritation to mucous membranes or skin. Proper personal protective equipment (PPE) should always be used during handling to ensure worker safety.
In conclusion,Benzaldehyde derivatives like CAS No. 23602-65-5 represent a fascinating area of research with diverse applications across multiple disciplines. As scientific understanding continues to grow,the potential for innovative uses will undoubtedly expand further.
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